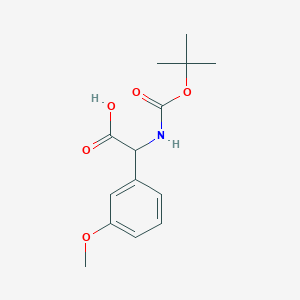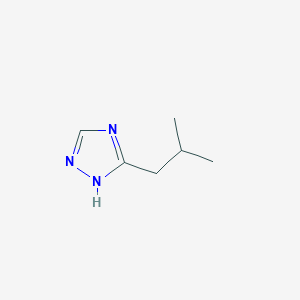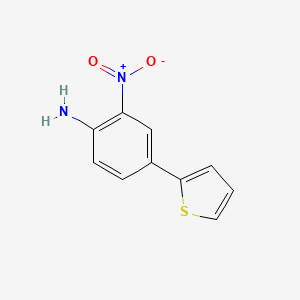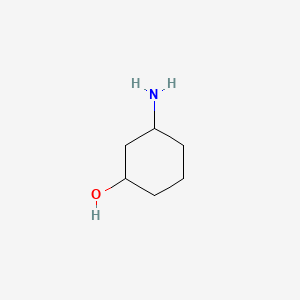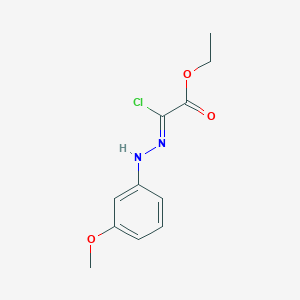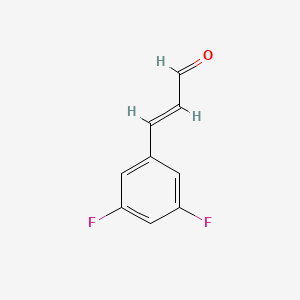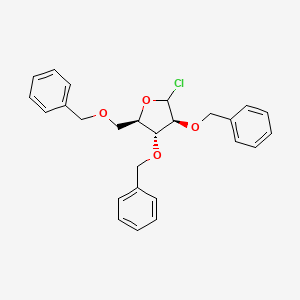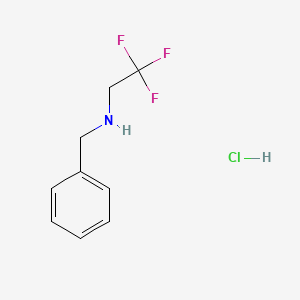
N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride
Overview
Description
N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride: is a chemical compound with the molecular formula C9H11ClF3N It is characterized by the presence of a trifluoroethyl group attached to a benzenemethanamine structure, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride typically involves the reaction of benzenemethanamine with 2,2,2-trifluoroethylamine hydrochloride. One common method is the iron porphyrin-catalyzed N-trifluoroethylation of anilines, which involves a one-pot N–H insertion reaction conducted via cascade diazotization/N-trifluoroethylation reactions . This method allows for the efficient production of N-trifluoroethylated anilines in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The presence of the trifluoroethyl group can facilitate cycloaddition reactions, forming complex cyclic structures.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Iron porphyrin or other metal catalysts for facilitating specific reactions like N-trifluoroethylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethyl-substituted benzenemethanone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its ability to modify the biological activity of drug molecules.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex fluorinated organic molecules.
Material Science: Its unique properties make it useful in the development of advanced materials with specific chemical and physical characteristics.
Biological Studies: The compound can be used to study the effects of trifluoroethyl groups on biological systems and their interactions with biomolecules.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride involves its interaction with molecular targets through the trifluoroethyl group. This group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to various receptors or enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trifluoroethyl)aniline
- N-(2,2,2-Trifluoroethyl)benzylamine
- N-(2,2,2-Trifluoroethyl)phenethylamine
Uniqueness
N-(2,2,2-Trifluoroethyl)benzenemethanamine hydrochloride is unique due to its specific combination of the trifluoroethyl group with the benzenemethanamine structure. This combination imparts distinct chemical properties, such as enhanced metabolic stability and altered biological activity, making it valuable for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-benzyl-2,2,2-trifluoroethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N.ClH/c10-9(11,12)7-13-6-8-4-2-1-3-5-8;/h1-5,13H,6-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZGAFVDXDYLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


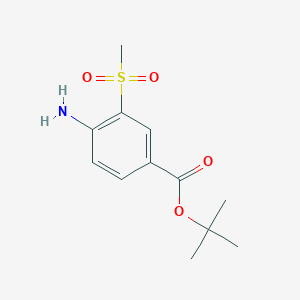
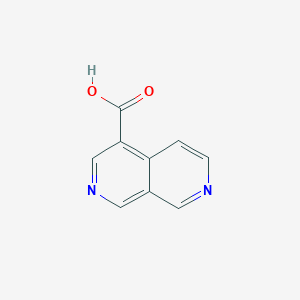
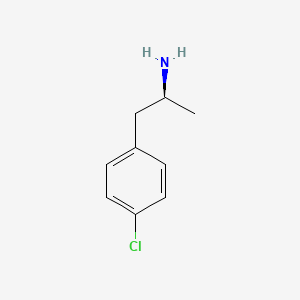

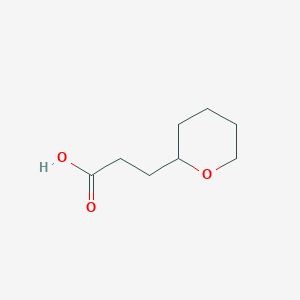
![Thieno[2,3-d]thiazol-2-amine](/img/structure/B3135850.png)
